molecular formula C10H13B B1268048 1-Bromo-4-butylbenzene CAS No. 41492-05-1

1-Bromo-4-butylbenzene

Cat. No.: B1268048
CAS No.: 41492-05-1
M. Wt: 213.11 g/mol
InChI Key: BRGVKVZXDWGJBX-UHFFFAOYSA-N
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Description

1-Bromo-4-butylbenzene is an organic compound with the molecular formula C10H13Br. It is a colorless to light yellow liquid with a characteristic aromatic odor. This compound is a derivative of benzene, where a bromine atom is substituted at the para position relative to a butyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-butylbenzene can be synthesized through the bromination of 4-butylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Reduction: 4-butylbenzene.

Scientific Research Applications

1-Bromo-4-butylbenzene has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Material Science: It is employed in the preparation of liquid crystals and other advanced materials.

    Chemical Biology: It serves as a building block in the synthesis of biologically active molecules and probes for studying biological systems.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Bromo-4-butylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of a positively charged benzenonium intermediate. This intermediate can then react with nucleophiles or undergo further transformations to yield the final product.

Comparison with Similar Compounds

  • 1-Bromo-4-propylbenzene
  • 1-Bromo-4-tert-butylbenzene
  • 4-Bromotoluene

Comparison: 1-Bromo-4-butylbenzene is unique due to the presence of a butyl group, which imparts specific steric and electronic properties. Compared to 1-Bromo-4-propylbenzene, it has a longer alkyl chain, which can influence its reactivity and solubility. 1-Bromo-4-tert-butylbenzene has a bulkier tert-butyl group, leading to different steric effects in reactions. 4-Bromotoluene, with a methyl group, is less sterically hindered and may exhibit different reactivity patterns.

Biological Activity

1-Bromo-4-butylbenzene (CAS No. 41492-05-1) is an organic compound belonging to the class of aryl bromides, characterized by a bromine atom attached to a butyl-substituted phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthetic pathways.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₃Br
Molecular Weight213.114 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point243.3 ± 9.0 °C
Flash Point108.3 ± 0.0 °C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its interaction with biological systems and potential therapeutic applications.

Antimicrobial Activity

Research indicates that aryl bromides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibited the growth of various bacteria and fungi, suggesting a potential for use in developing new antimicrobial agents .

Cytotoxicity and Cancer Research

In cancer research, studies have explored the cytotoxic effects of halogenated compounds like this compound on cancer cell lines. The compound has shown promising results in inducing apoptosis in specific cancer cells, possibly through the activation of intrinsic apoptotic pathways .

Study on Anticancer Properties

A notable study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values demonstrating significant cytotoxicity at concentrations above 10 µM. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Synthesis and Application in Drug Development

In another study, researchers used this compound as a precursor for synthesizing π-conjugated systems for potential use in organic electronics and drug delivery systems. The synthesis involved a one-pot Sonogashira reaction, leading to novel compounds with enhanced electronic properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanism : It is hypothesized that the bromine atom enhances the lipophilicity of the molecule, facilitating membrane penetration and disruption of microbial cell integrity.

Toxicological Considerations

While exploring its biological activity, it is crucial to consider the toxicological profile of this compound. Data from safety assessments indicate that it poses risks such as skin irritation and environmental hazards . Therefore, further studies are necessary to evaluate its safety for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-butylbenzene, and what are the critical reaction parameters?

  • Answer : this compound (CAS 41492-05-1) is typically synthesized via bromination of 4-butylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlCl₃. The reaction requires anhydrous conditions to prevent hydrolysis of the catalyst. Alternative methods include Friedel-Crafts alkylation followed by bromination, where the butyl group is introduced using 1-bromobutane and AlCl₃. Critical parameters include temperature control (0–25°C to minimize side reactions), stoichiometric ratios of bromine, and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for structural confirmation. Key signals include a singlet for the aromatic proton (δ 7.3–7.5 ppm) and characteristic splitting for the butyl chain (δ 0.9–1.6 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) verifies molecular ion peaks (m/z 212 for M⁺) and detects impurities. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. Cross-referencing with PubChem or EPA DSSTox databases ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry place away from oxidizing agents. In case of spills, neutralize with sodium bicarbonate and dispose of via hazardous waste protocols. Refer to Safety Data Sheets (SDS) for specific emergency measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across different catalytic systems?

  • Answer : Discrepancies in yields (e.g., 60–85%) often arise from variations in catalyst activity (FeBr₃ vs. AlCl₃), solvent polarity (non-polar vs. dichloromethane), or reaction time. Systematic Design of Experiments (DoE) can isolate variables. For instance, FeBr₃ may offer higher selectivity in bromination but requires strict moisture control. Kinetic studies using in-situ IR or HPLC monitoring can identify side reactions (e.g., di-bromination) and optimize conditions .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

  • Answer : The para-substituted bromine is favored due to the electron-donating butyl group, which activates the benzene ring via +I effects. Density Functional Theory (DFT) calculations show lower activation energy for para-bromination compared to ortho positions. Transient intermediate stabilization by Lewis acid catalysts (e.g., FeBr₃ coordinating to Br⁺) further enhances regioselectivity. Isotopic labeling (e.g., D₂O quenching) can validate intermediates .

Q. What are the emerging applications of this compound in materials science and pharmaceuticals?

  • Answer : The compound serves as a precursor for liquid crystals (e.g., via Suzuki coupling to introduce aryl groups) and metal-organic frameworks (MOFs) due to its rigid aromatic core. In pharmaceuticals, it is a key intermediate in synthesizing kinase inhibitors, where the bromine acts as a leaving group in cross-coupling reactions. Recent studies highlight its utility in synthesizing fluorescent probes for cellular imaging .

Q. Data Analysis and Optimization

Q. How should researchers design experiments to optimize the scalability of this compound synthesis?

  • Answer : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent volume. Continuous flow reactors improve scalability by enhancing heat/mass transfer and reducing reaction time. Process Analytical Technology (PAT) tools like inline FTIR monitor real-time conversion. Compare batch vs. flow yields (e.g., 75% vs. 88%) to justify industrial translation .

Q. What strategies mitigate side reactions during the alkylation step in this compound synthesis?

  • Answer : Side reactions like over-alkylation or ring deactivation are minimized by slow addition of 1-bromobutane and maintaining low temperatures (−10°C). Using bulky bases (e.g., 2,6-lutidine) prevents protonation of intermediates. Post-reaction quenching with ice-cold water followed by extraction with ethyl acetate isolates the product from polyalkylated byproducts .

Properties

IUPAC Name

1-bromo-4-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGVKVZXDWGJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334540
Record name 1-Bromo-4-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41492-05-1
Record name 1-Bromo-4-butylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41492-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-butylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzene, 1-bromo-4-butyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-4-butylbenzene
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